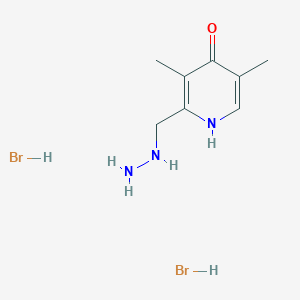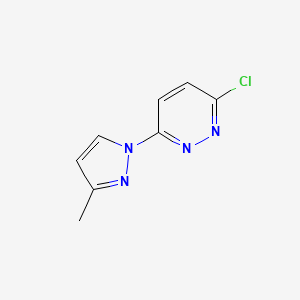
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
説明
The compound “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a chemical with the molecular formula C8H7ClN4 . It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .Molecular Structure Analysis
The molecular structure of “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .科学的研究の応用
Coordination Chemistry
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: has been utilized in the synthesis of half-sandwich Ru(II) complexes . These complexes, characterized by single-crystal X-ray structures, are significant for understanding the coordination behavior of pyridazine derivatives with transition metals . The study of these complexes can lead to the development of new catalytic systems and materials with unique electronic and magnetic properties.
Crystallography
The compound serves as a ligand for creating crystalline structures that are analyzed using X-ray diffraction . This is crucial for determining the three-dimensional arrangement of atoms within a crystal and can aid in the design of materials with desired physical properties .
Drug Discovery
Pyrazole derivatives, including 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine , are prominent in medicinal chemistry. They are often used as scaffolds for synthesizing bioactive chemicals due to their pharmacological significance, which includes anti-inflammatory, analgesic, and antipyretic activities .
Agrochemistry
In the field of agrochemistry, pyrazole compounds are explored for their potential use as pesticides and herbicides . Their structural versatility allows for the synthesis of compounds that can interact with various biological targets in pests and weeds .
Organometallic Chemistry
This compound is involved in the creation of organometallic complexes, which have applications ranging from catalysis to material science . These complexes can be used to catalyze various chemical reactions, including those that are important for industrial processes .
Spectroscopy
The spectroscopic properties of the Ru(II) complexes derived from this compound are studied using techniques like FTIR, NMR, UV-visible absorption , and mass spectrometry . These studies are essential for understanding the electronic structure and reactivity of the complexes .
Theoretical Chemistry
Density Functional Theory (DFT): calculations are performed to gain insights into the electronic and structural properties of the complexes formed with this compound. This theoretical approach helps predict reactivity trends and design new compounds with desired properties .
Pharmacology
Research into pyrazole derivatives, including 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine , often focuses on their therapeutic potential . They are investigated for various biological activities, which could lead to the development of new drugs .
将来の方向性
The future directions for research on “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyridazine derivatives in medicinal chemistry, this compound could be a valuable target for future studies .
特性
IUPAC Name |
3-chloro-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYZRLXPPXQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




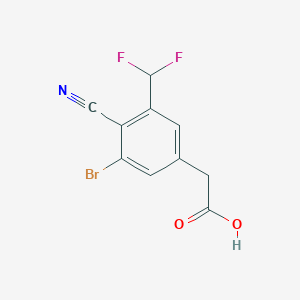

![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
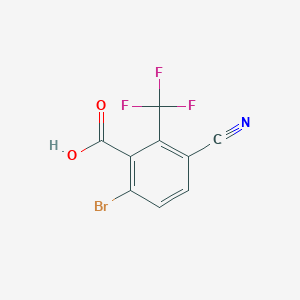
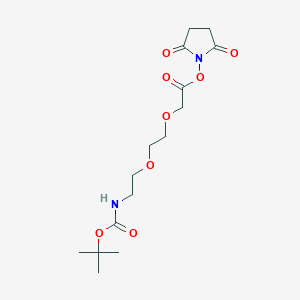
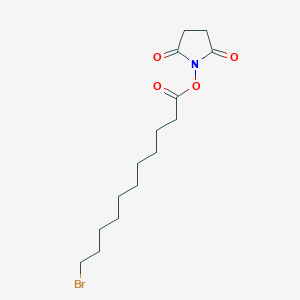
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
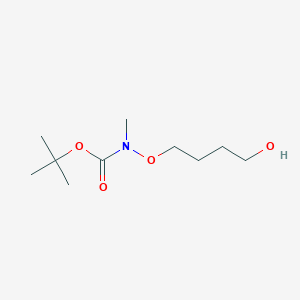
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)


